(3-Fluoro-5-hydroxyphenyl)acetic acid
Description
(3-Fluoro-5-hydroxyphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with a fluorine atom at position 3, a hydroxyl group at position 5, and an acetic acid moiety (-CH₂COOH) attached to the aromatic core. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to polarity and hydrogen-bonding capacity, making it a candidate for drug design or biochemical studies .
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
InChI Key |
RPWYJHBDHYIUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Note: The molecular formula for this compound is inferred based on structural analysis.
Structural and Electronic Differences
- Fluorine vs. Trifluoromethyl Groups : The trifluoromethyl (-CF₃) group in 3-Fluoro-5-(trifluoromethyl)phenylacetic acid significantly increases lipophilicity (logP) compared to the hydroxyl group in the target compound, enhancing membrane permeability but reducing water solubility. The -CF₃ group is a stronger electron-withdrawing moiety than fluorine alone, altering electronic distribution on the aromatic ring .
- Hydroxyl vs. Nitro Groups: (3-Hydroxy-5-nitrophenyl)acetic acid () contains a nitro (-NO₂) group, which is strongly electron-withdrawing and reactive, making it prone to reduction or nucleophilic substitution.
- Biphenyl vs. Monocyclic Systems: The biphenyl structure in introduces steric bulk, which may hinder binding to compact active sites but improve selectivity for larger protein pockets. The monocyclic target compound offers simpler synthetic routes and lower molecular weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
